molecular formula C14H11ClN2O3 B8731056 N-(5-Chloro-2-methyl-4-nitro-phenyl)-benzamide

N-(5-Chloro-2-methyl-4-nitro-phenyl)-benzamide

Cat. No. B8731056
M. Wt: 290.70 g/mol
InChI Key: IPLYJDIQRXCFNX-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

A mixture of 5-chloro-2-methyl-4-nitrophenylamine (0.560 g, 3.00 mmol) and benzoyl chloride (0.422 g, 3.00 mmol) in toluene (15 mL) was heated under reflux for 1.5 h, and cooled to room temperature. A solid crystallized from the reaction mixture upon cooling, and was isolated by vacuum filtration and dried to provide the title compound as a gray solid (0.276 g, 32%).
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.422 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[CH:4][C:5]([CH3:9])=[C:6]([NH2:8])[CH:7]=1.[C:13](Cl)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[CH:4][C:5]([CH3:9])=[C:6]([NH:8][C:13](=[O:20])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)N)C)[N+](=O)[O-]
Name
Quantity
0.422 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
A solid crystallized from the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
was isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)NC(C1=CC=CC=C1)=O)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.276 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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